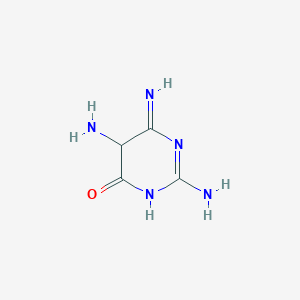![molecular formula C7H11N3OS B12358477 2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12358477.png)
2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that features a pyrido[3,4-d]pyrimidine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidin-4-one can be achieved through several methods. One common approach involves the reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate . This multi-step reaction includes condensation, cyclization, and elimination processes.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(methylsulfanyl)pyrimidin-4(3H)-one: Shares a similar core structure but lacks the pyrido ring.
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a similar pyrimidine core but different substituents.
Uniqueness
2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidin-4-one is unique due to its specific combination of a pyrido ring fused with a pyrimidine ring and the presence of a sulfanylidene group
Eigenschaften
Molekularformel |
C7H11N3OS |
|---|---|
Molekulargewicht |
185.25 g/mol |
IUPAC-Name |
2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H11N3OS/c11-6-4-1-2-8-3-5(4)9-7(12)10-6/h4-5,8H,1-3H2,(H2,9,10,11,12) |
InChI-Schlüssel |
JYHKVQVKYPKQBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2C1C(=O)NC(=S)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


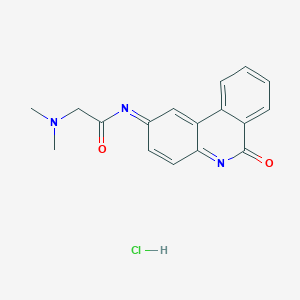
![1-[4-[5-(4-Chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone](/img/structure/B12358413.png)
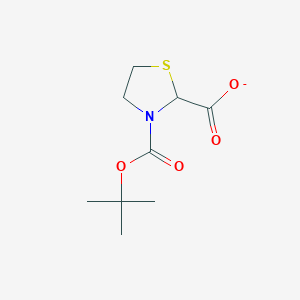
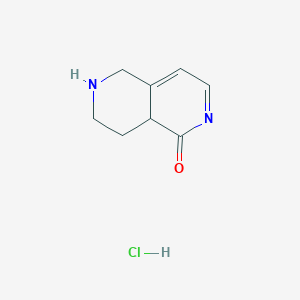


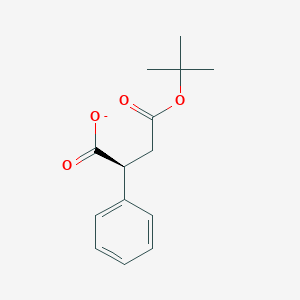
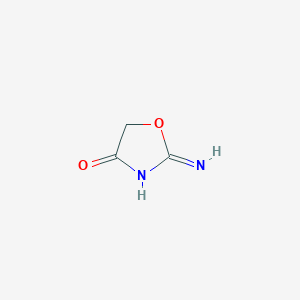
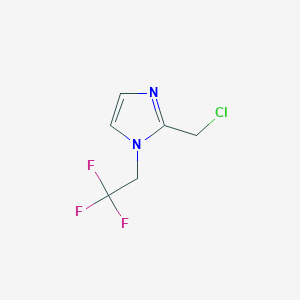
![3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B12358459.png)

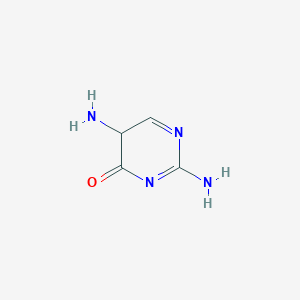
![6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone](/img/structure/B12358465.png)
